N,N-dimethyl-2-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidin-4-amine
Description
N,N-dimethyl-2-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their significant biological and chemical properties, making them valuable in various fields such as medicinal chemistry, materials science, and organic synthesis .
Properties
Molecular Formula |
C16H20N8 |
|---|---|
Molecular Weight |
324.38 g/mol |
IUPAC Name |
N,N-dimethyl-2-(4-pyrazolo[1,5-a]pyrimidin-5-ylpiperazin-1-yl)pyrimidin-4-amine |
InChI |
InChI=1S/C16H20N8/c1-21(2)13-3-6-17-16(20-13)23-11-9-22(10-12-23)14-5-8-24-15(19-14)4-7-18-24/h3-8H,9-12H2,1-2H3 |
InChI Key |
ZWLSMGILXVMLJK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=NC=C1)N2CCN(CC2)C3=NC4=CC=NN4C=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidin-4-amine typically involves multiple steps, starting with the preparation of the pyrazolo[1,5-a]pyrimidine core. This can be achieved through the condensation of aminopyrazole with a suitable aldehyde or ketone under acidic or basic conditions . The resulting intermediate is then reacted with N,N-dimethylpiperazine and pyrimidine-4-amine under controlled conditions to form the final product .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-2-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced amines, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
N,N-dimethyl-2-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidin-4-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an antitumor agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation
Materials Science: It is used in the development of fluorescent probes and sensors due to its tunable photophysical properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules with potential biological activities.
Mechanism of Action
The mechanism of action of N,N-dimethyl-2-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit cyclin-dependent kinases (CDKs) by binding to their active sites, thereby preventing the phosphorylation of target proteins and disrupting cell cycle progression . This inhibition can lead to apoptosis or programmed cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another class of pyrazolo-pyrimidine compounds with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its CDK inhibitory properties.
Pyrazolo[1,5-a]pyrimidine derivatives: Various derivatives with modifications on the pyrazole or pyrimidine rings.
Uniqueness
N,N-dimethyl-2-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidin-4-amine is unique due to its specific structural features, such as the presence of both pyrazolo[1,5-a]pyrimidine and piperazine moieties. This combination enhances its biological activity and makes it a versatile compound for various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
